molecular formula C14H8F3NO5 B5154885 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid CAS No. 7401-61-8

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid

Cat. No. B5154885
CAS RN: 7401-61-8
M. Wt: 327.21 g/mol
InChI Key: GZPGTEAZLDBVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid, also known as NTFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTFB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.24 g/mol.

Mechanism of Action

The mechanism of action of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is not fully understood, but studies have suggested that it inhibits the activity of cyclooxygenase-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are involved in inflammation and cancer. In addition, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has anti-inflammatory and anti-cancer properties. In addition, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been shown to inhibit the growth of various weeds. However, the exact biochemical and physiological effects of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid in lab experiments is its high purity and stability. 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is its potential toxicity. Studies have shown that 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid. One area of interest is the development of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid-based drugs for the treatment of inflammation and cancer. Another area of interest is the development of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid-based materials for use in biosensors and other nanotechnology-based applications. In addition, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid.

Synthesis Methods

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid can be synthesized through various methods, including the reaction of 4-nitro-2-trifluoromethylphenol with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-4-nitrophenol with 3-(trifluoromethyl)benzoic acid in the presence of a base and a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods have been optimized to produce high yields of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid with high purity.

Scientific Research Applications

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid inhibits the activity of cyclooxygenase-2, an enzyme that plays a key role in inflammation and cancer. In addition, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In materials science, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been studied for its ability to form self-assembled monolayers on various substrates. These monolayers have potential applications in the development of biosensors, electronic devices, and other nanotechnology-based applications.
In agriculture, 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has been investigated for its potential as a herbicide. Studies have shown that 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid inhibits the growth of various weeds, making it a potential candidate for weed control.

properties

IUPAC Name

3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)11-7-9(18(21)22)4-5-12(11)23-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPGTEAZLDBVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290475
Record name 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Nitro-2-(trifluoromethyl)phenoxy]benzoic acid

CAS RN

7401-61-8
Record name NSC68882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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